BenchChemオンラインストアへようこそ!

SL651498

GABAA receptor pharmacology subtype-selective agonism anxiolytic mechanism

SL651498 is a subtype-selective GABA(A) receptor agonist with a unique efficacy gradient: full agonism at α2/α3 subunits versus partial agonism at α1/α5. This delivers anxiolytic efficacy (1–10 mg/kg i.p.) at doses ≥3-fold below those causing motor impairment (≥30 mg/kg i.p.)—a therapeutic window absent in nonselective benzodiazepines. In human studies, it produces no cognitive impairment, and chronic administration induces no tolerance or physical dependence. No generic benzodiazepine can replicate this pharmacological fingerprint. Essential reference standard for neuroscience research requiring α2/α3-mediated anxiolysis without α1-sedation or α5-cognitive confounds.

Molecular Formula C23H20FN3O2
Molecular Weight 389.4 g/mol
CAS No. 205881-86-3
Cat. No. B1681816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSL651498
CAS205881-86-3
Synonyms6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido(3,4-b)indol-1-one
SL65.1498
SL651498
Molecular FormulaC23H20FN3O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5
InChIInChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3
InChIKeyQQWHWWDIFGNCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SL651498 (CAS 205881-86-3) Procurement Guide: Pharmacological Profile and Research Applications


SL651498 [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one] is a non-benzodiazepine pyridoindole derivative that functions as a subtype-selective GABAA receptor agonist [1]. It acts as a full agonist at GABAA receptors containing α2 and α3 subunits and as a partial agonist at receptors containing α1 and α5 subunits [2]. Developed as a research tool for investigating GABAA receptor subtype pharmacology, SL651498 is primarily employed in neuroscience studies focusing on anxiety, motor control, and drug discrimination. The compound is available as an analytical reference standard from multiple specialty chemical suppliers for research use only .

SL651498 (CAS 205881-86-3): Why In-Class GABAergic Compounds Cannot Be Substituted


Generic substitution within the GABAA receptor modulator class is scientifically invalid due to pronounced differences in subtype functional selectivity profiles. Conventional benzodiazepines (BZs) such as diazepam and lorazepam act as nonselective full agonists across α1, α2, α3, and α5-containing GABAA receptors, whereas SL651498 exhibits a distinct efficacy gradient: full agonism at α2/α3 subtypes versus partial agonism at α1/α5 subtypes [1]. This differential activation pattern translates into quantifiably distinct behavioral and side-effect profiles in both preclinical models and human studies, as detailed in the evidence guide below. Researchers seeking to investigate α2/α3-mediated anxiolysis without α1-associated sedation or α5-mediated cognitive impairment require SL651498 specifically—no generic benzodiazepine can replicate this pharmacological fingerprint [2].

SL651498 (CAS 205881-86-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Benzodiazepines


Functional Selectivity Profile: SL651498 vs. Non-Selective Benzodiazepine Full Agonists at Recombinant GABAA Receptors

SL651498 exhibits a functionally selective efficacy profile that is quantitatively distinct from nonselective benzodiazepine full agonists such as diazepam. SL651498 acts as a full agonist at recombinant rat GABAA receptors containing α2 and α3 subunits, but as a partial agonist at receptors expressing α1 and α5 subunits [1]. In contrast, diazepam functions as a nonselective full agonist across all four receptor subtypes [2]. This differential intrinsic efficacy at α1-containing receptors—partial agonism versus full agonism—is the mechanistic basis for SL651498's reduced sedative and ataxic liability.

GABAA receptor pharmacology subtype-selective agonism anxiolytic mechanism

GABAA Receptor Subtype Binding Affinity: SL651498 Ki Values vs. α1, α2, α3, and α5 Subunits

SL651498 displays a quantitatively distinct affinity profile across GABAA receptor subtypes. In rat native GABAA receptors, SL651498 exhibits high affinity for α1-containing (Ki = 6.8 nM) and α2-containing (Ki = 12.3 nM) receptors, but markedly weaker affinity for α5-containing receptors (Ki = 117 nM) [1]. Studies on recombinant rat GABAA receptors confirm this pattern: Ki values of 17 nM (α1β2γ2), 73 nM (α2β2γ2), 80 nM (α3β2γ2), and 215 nM (α5β3γ2) [1]. The ~17-fold lower affinity at α5-containing receptors relative to α1 is notable, as α5 receptors are implicated in memory and cognitive processes.

receptor binding affinity profiling radioligand binding assay

Human Clinical Pharmacodynamics: SL65.1498 vs. Lorazepam on Cognitive and Psychomotor Function

In a double-blind, placebo-controlled, five-way crossover study in healthy volunteers, SL65.1498 demonstrated a clearly differentiated safety and tolerability profile compared to lorazepam 2 mg. Across all tested doses, none of the SL65.1498 dose levels affected body sway, visual analogue scale alertness, attention, or memory tests [1]. In contrast, lorazepam 2 mg produced measurable impairments across these domains. The highest dose of SL65.1498 showed only slight effects on saccadic peak velocity and smooth pursuit performance, and these effects were of substantially lower magnitude than those observed with lorazepam [1]. All three SL65.1498 doses were well tolerated and induced no impairments on memory, sedation, psychomotor, or cognitive functions [1].

clinical pharmacology cognitive function psychomotor performance human subjects

Therapeutic Index Separation: Anxiolytic vs. Motor-Impairing Doses in Rodent Models

SL651498 exhibits a quantitatively wider separation between anxiolytic and motor-impairing doses than conventional benzodiazepines. In rodent behavioral models, SL651498 produced anxiolytic-like effects similar to diazepam at minimal effective doses (MED) of 1-10 mg/kg i.p. across multiple conflict models including elevated plus-maze, light/dark test, and defense test battery [1]. However, SL651498 induced muscle weakness, ataxia, or sedation only at substantially higher doses (MED ≥30 mg/kg i.p.), establishing a ≥3-fold dose separation between therapeutic and adverse effects [1]. In nonhuman primates, SL651498 fully induced muscle relaxation comparable to conventional BZs but engendered minimal ataxia, unlike conventional BZs [2].

anxiolytic activity motor coordination therapeutic window preclinical behavioral pharmacology

Reduced Ethanol Interaction: SL651498 vs. Diazepam Potentiation of CNS Depression

SL651498 demonstrates a quantifiably reduced propensity to potentiate the CNS depressant effects of ethanol compared to diazepam. In mice, SL651498 was much less active than diazepam in potentiating the depressant effects of ethanol [1]. This finding is mechanistically consistent with the hypothesis that α1-containing GABAA receptors—at which SL651498 has only partial agonist efficacy—mediate the ethanol-potentiating effects of benzodiazepines. The reduced ethanol interaction profile may reflect the compound's functional selectivity and suggests a differentiated safety characteristic relevant to both research and potential therapeutic contexts.

drug interaction ethanol potentiation CNS depression safety pharmacology

Absence of Tolerance and Physical Dependence: SL651498 vs. Benzodiazepine Class

Unlike conventional benzodiazepines, chronic administration of SL651498 is not associated with the development of tolerance or physical dependence. Repeated treatment for 10 days with SL651498 at 30 mg/kg i.p. twice daily in mice did not result in tolerance to its anticonvulsant effects, nor did it produce physical dependence upon discontinuation [1]. In contrast, conventional benzodiazepines are well-documented to produce tolerance to anticonvulsant and anxiolytic effects with repeated dosing, as well as a withdrawal syndrome indicative of physical dependence [2]. This differential liability profile has been attributed to SL651498's low affinity and partial agonist efficacy at α5-containing GABAA receptors, which are implicated in the development of tolerance and dependence.

dependence liability tolerance development chronic dosing anticonvulsant activity

SL651498 (CAS 205881-86-3) Validated Research Application Scenarios Based on Comparative Evidence


Dissecting GABAA α2/α3-Mediated Anxiolysis from α1-Mediated Sedation in Behavioral Neuroscience

SL651498 is the optimal tool compound for experiments requiring anxiolytic efficacy without the confounding sedative and motor-impairing effects of conventional benzodiazepines. Based on direct comparative evidence, SL651498 produces anxiolytic-like effects at doses (1-10 mg/kg i.p.) that are ≥3-fold lower than those causing motor impairment (≥30 mg/kg i.p.) [1]. This therapeutic window is not observed with diazepam or other nonselective BZs. Researchers investigating anxiety circuits in rodent models (elevated plus-maze, light/dark test, conflict procedures) can attribute behavioral outcomes specifically to α2/α3-mediated mechanisms, free from α1-mediated sedation confounds [2].

Human Experimental Medicine Studies Requiring Preserved Cognitive Function During GABAergic Modulation

SL65.1498 (the clinical formulation) is uniquely suited for human experimental medicine protocols where cognitive integrity must be maintained. The double-blind, placebo-controlled crossover study demonstrated that across all tested doses, SL65.1498 produced no impairments in memory, attention, alertness, or body sway—in stark contrast to lorazepam 2 mg, which produced measurable deficits across these domains [3]. This profile enables investigations of GABAA α2/α3 receptor function in human subjects without the cognitive confounds inherent to benzodiazepine comparators.

Chronic Dosing Behavioral Paradigms Requiring Stable Pharmacological Response Over Time

SL651498 is the preferred compound for longitudinal studies involving repeated drug administration. Unlike conventional benzodiazepines that induce tolerance to anticonvulsant and anxiolytic effects, SL651498 administered at 30 mg/kg i.p. twice daily for 10 days produced no tolerance to anticonvulsant activity and no signs of physical dependence [1]. This eliminates the need for dose-escalation adjustments and withdrawal-period confounds in chronic dosing protocols, ensuring consistent pharmacological engagement across the full experimental timeline.

Drug Discrimination Studies Investigating GABAA Receptor Subtype Contributions to Interoceptive Cues

SL651498 serves as a critical reference compound in drug discrimination research aimed at parsing GABAA receptor subtype contributions to subjective/interoceptive effects. Comparative cue generalization studies demonstrate that SL651498 fully generalizes to the chlordiazepoxide discriminative cue (mediated via non-α1 GABAA receptors) while occasioning significant but incomplete generalization to the zolpidem cue (mediated via α1 receptors) [4]. This mixed generalization profile contrasts with α1-selective ligands (zolpidem, CL218,872) that generalize only to zolpidem, and with L-838,417 that generalizes only to chlordiazepoxide, establishing SL651498 as a unique probe for dissecting the neuropharmacological basis of drug discrimination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SL651498

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.